![molecular formula C23H25N3O5S2 B2510261 N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207053-04-0](/img/structure/B2510261.png)

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

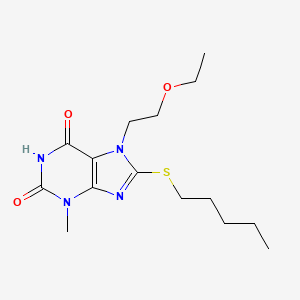

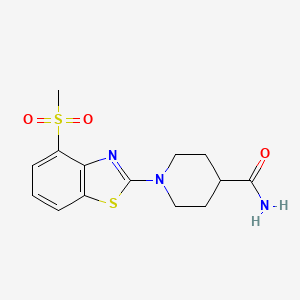

The compound “N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Both of these rings are common in pharmaceutical compounds and could contribute to the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely cause the molecule to adopt a certain conformation .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy and sulfonyl groups could affect its solubility and reactivity .Aplicaciones Científicas De Investigación

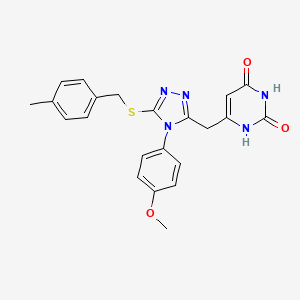

Anticancer Activity

PP17 has demonstrated promising anticancer activity against a panel of human cancer cell lines. Specifically, it exhibits inhibitory effects on MCF-7 breast cancer cells . Cell cycle analysis suggests that PP17 induces G2/M phase arrest, and biochemical experiments confirm its ability to significantly induce MCF-7 cell apoptosis. As such, PP17 serves as a potential lead compound for further study in cancer therapy.

Blood-Brain Barrier Penetration

Another compound related to PP17, MPC-6827 , possesses excellent blood-brain barrier penetration. It is a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays. MPC-6827 shows high efficacy in human MX-1 breast cancer models and other mouse xenograft cancer models .

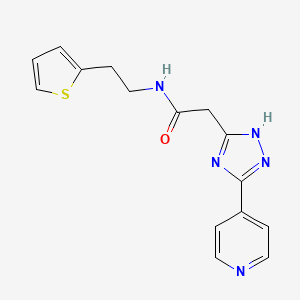

Sulfone-Based Dual Acceptor Copolymers

PP17’s structural features make it relevant in materials science. A study involving 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) demonstrates a sulfide oxidation tuning approach. This approach leads to the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have different numbers of sulfonyl groups and show potential to supersede traditional D–A-type copolymers and A–A-type homopolymers .

Redox-Active Triphenylamine-Based Materials

PP17’s structural motif also finds relevance in redox-active materials. For instance, 4,4’-bis(4,4’-dimethoxydiphenylaminyl)-4’'-methoxytriphenylamine (BDATPA) and related derivatives have been investigated. These compounds, including tris(4-methoxyphenyl)amine (TPA) and N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA) , exhibit interesting optical properties and redox behavior .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-30-19-7-3-17(4-8-19)24-23(27)22-21(11-16-32-22)33(28,29)26-14-12-25(13-15-26)18-5-9-20(31-2)10-6-18/h3-11,16H,12-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLAFFLBVBYDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2510183.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine](/img/structure/B2510184.png)

![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2510190.png)

![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)

![9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2510193.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)